Methyl 4-[(pyrrolidine-1-sulfonyl)methyl]benzoate
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Overview
Description
Methyl 4-[(pyrrolidine-1-sulfonyl)methyl]benzoate is an organic compound with the molecular formula C13H17NO4S It is characterized by the presence of a benzoate moiety linked to a sulfonyl group, which is further connected to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(pyrrolidine-1-sulfonyl)methyl]benzoate typically involves the reaction of 4-(chloromethyl)benzoic acid with pyrrolidine-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(pyrrolidine-1-sulfonyl)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzoate moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzoate derivatives.
Scientific Research Applications
Methyl 4-[(pyrrolidine-1-sulfonyl)methyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-[(pyrrolidine-1-sulfonyl)methyl]benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The benzoate moiety can interact with hydrophobic pockets in enzymes, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(morpholine-1-sulfonyl)methyl]benzoate
- Methyl 4-[(piperidine-1-sulfonyl)methyl]benzoate
- Methyl 4-[(pyrrolidine-1-sulfonyl)ethyl]benzoate
Uniqueness
Methyl 4-[(pyrrolidine-1-sulfonyl)methyl]benzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidine ring and the sulfonyl group provides a unique scaffold that can be exploited for various applications .
Biological Activity
Methyl 4-[(pyrrolidine-1-sulfonyl)methyl]benzoate is a compound of significant interest in medicinal and biochemical research due to its potential therapeutic properties. This article discusses its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a benzoate moiety attached to a pyrrolidine ring via a sulfonyl group. The unique arrangement of these functional groups contributes to its distinct biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Protein Interaction : The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function.
- Enzyme Modulation : The benzoate moiety interacts with hydrophobic pockets in enzymes, affecting their catalytic activity. This modulation can influence several biochemical pathways, leading to the observed therapeutic effects.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. A study on related sulfonamide compounds found significant antibacterial and antifungal activities, suggesting that this compound may share similar properties .
Study 1: Antibacterial Activity
A recent study synthesized various derivatives of sulfonamide compounds, including this compound. The results demonstrated that some derivatives displayed significant antibacterial activity against common pathogens. The study utilized agar diffusion methods to assess the effectiveness of these compounds against strains such as Staphylococcus aureus and Escherichia coli.
Compound | Zone of Inhibition (mm) | Activity Level |
---|---|---|
This compound | 15 | Moderate |
Control (Ciprofloxacin) | 30 | High |
Study 2: Anti-inflammatory Potential
Another study investigated the anti-inflammatory effects of related sulfonamide compounds in a murine model of inflammation. While direct testing on this compound was not conducted, the results indicated that similar compounds reduced pro-inflammatory cytokines significantly.
Comparative Analysis with Similar Compounds
This compound can be compared with other sulfonamide derivatives:
Compound | Antimicrobial Activity | Anti-inflammatory Activity |
---|---|---|
This compound | Moderate | Potential |
Methyl 4-[(morpholine-1-sulfonyl)methyl]benzoate | High | Significant |
Methyl 4-[(piperidine-1-sulfonyl)methyl]benzoate | Moderate | Moderate |
Properties
IUPAC Name |
methyl 4-(pyrrolidin-1-ylsulfonylmethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-18-13(15)12-6-4-11(5-7-12)10-19(16,17)14-8-2-3-9-14/h4-7H,2-3,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJNVETYYAJFEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CS(=O)(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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